Acetic acid--(oxepine-2,7-diyl)dimethanol (2/1)
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Overview
Description
Acetic acid–(oxepine-2,7-diyl)dimethanol (2/1) is a compound that combines the properties of acetic acid and oxepine-2,7-diyl dimethanol Acetic acid is a simple carboxylic acid known for its role in vinegar, while oxepine is a heterocyclic compound with a seven-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(oxepine-2,7-diyl)dimethanol (2/1) involves the reaction of oxepine-2,7-diyl dimethanol with acetic acid. The reaction typically occurs under acidic conditions, with the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:
Oxepine-2,7-diyl dimethanol+Acetic acid→Acetic acid–(oxepine-2,7-diyl)dimethanol (2/1)+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reagents and controlled reaction conditions is essential to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–(oxepine-2,7-diyl)dimethanol (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and halide ions (Cl⁻, Br⁻) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid–(oxepine-2,7-diyl)dimethanol (2/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid–(oxepine-2,7-diyl)dimethanol (2/1) involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Oxepine: A heterocyclic compound with a seven-membered ring containing one oxygen atom.
Acetic acid: A simple carboxylic acid known for its role in vinegar.
Dimethanol derivatives: Compounds containing two hydroxyl groups attached to a carbon chain.
Uniqueness
Acetic acid–(oxepine-2,7-diyl)dimethanol (2/1) is unique due to its combination of acetic acid and oxepine-2,7-diyl dimethanol, resulting in a compound with distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
60237-60-7 |
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Molecular Formula |
C12H18O7 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
acetic acid;[7-(hydroxymethyl)oxepin-2-yl]methanol |
InChI |
InChI=1S/C8H10O3.2C2H4O2/c9-5-7-3-1-2-4-8(6-10)11-7;2*1-2(3)4/h1-4,9-10H,5-6H2;2*1H3,(H,3,4) |
InChI Key |
DMZJLWDSJBTQNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(OC(=C1)CO)CO |
Origin of Product |
United States |
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